2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a synthetic compound belonging to the class of benzodiazoles. Its unique structure combines a benzodiazole core with a fluorophenyl substituent and an ethanamine side chain, making it a subject of interest in various fields, particularly in medicinal chemistry. The molecular formula for this compound is C15H16Cl2FN3, and it has a molecular weight of 328.2 g/mol.
The compound is synthesized through various methods that involve multiple chemical reactions, and it is available from several chemical suppliers for research purposes.
The synthesis of 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride typically involves several key steps:
The synthesis may also involve purification steps such as recrystallization to obtain high-purity products. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride includes:
Property | Value |
---|---|
Molecular Formula | C15H16Cl2FN3 |
Molecular Weight | 328.2 g/mol |
IUPAC Name | 2-[6-(3-fluorophenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI | InChI=1S/C15H14FN3.2ClH/c16-12-3-1-2-10(8-12)11-4-5-13-14(9-11)19-15(18-13)6-7-17;;/h1-5,8-9H,6-7,17H2,(H,18,19);2*1H |
InChI Key | IZWFTGXKLAQGEO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl |
The compound can undergo various chemical reactions typical for benzodiazole derivatives:
These reactions are typically carried out under controlled conditions using reagents that facilitate selective transformations while minimizing side reactions.
The mechanism of action for 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride involves interactions with specific molecular targets within biological systems:
Preliminary studies suggest that this compound may have applications in treating neurological disorders and cancer due to its ability to modulate critical biological functions.
The physical properties include:
Relevant chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and its potential applications.
The applications of 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride span multiple fields:
This compound's unique structural features contribute to its diverse applications across scientific disciplines, highlighting its importance in ongoing research efforts.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: